2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride
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Overview
Description
2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[99313,6113,1608,23018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the various functional groups. Common synthetic routes may include:
Step 1: Formation of the core hexacyclic structure through cyclization reactions.
Step 2: Introduction of the tetraphenyl groups via Friedel-Crafts alkylation.
Step 3: Addition of the phosphonium group through a nucleophilic substitution reaction.
Step 4: Attachment of the hydroxyethoxyethoxy groups via etherification reactions.
Industrial Production Methods
Industrial production of such a complex compound would require precise control of reaction conditions, including temperature, pressure, and pH. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The phosphonium group can be reduced to a phosphine.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or tosylates in the presence of a strong base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of phosphines.
Substitution: Formation of new ether derivatives.
Scientific Research Applications
This compound’s unique structure and functional groups make it valuable in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its phosphonium group, which can target mitochondria.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The phosphonium group can target mitochondria, disrupting their function and leading to cell death. The hydroxyl and ether groups can form hydrogen bonds with biomolecules, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium chloride: Similar structure but lacks the hydroxyethoxyethoxy groups.
Hexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa derivatives: Similar core structure but different functional groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the phosphonium group, in particular, distinguishes it from other similar compounds and enhances its potential for biological and industrial applications.
Properties
CAS No. |
159334-67-5 |
---|---|
Molecular Formula |
C52H46ClN4O6P |
Molecular Weight |
889.4 g/mol |
IUPAC Name |
2-[2-[[22-[2-(2-hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C52H46N4O6P.ClH/c57-29-31-59-33-35-61-63(62-36-34-60-32-30-58)55-45-25-26-46(55)51(39-17-9-3-10-18-39)43-23-24-44(54-43)52(40-19-11-4-12-20-40)48-28-27-47(56(48)63)50(38-15-7-2-8-16-38)42-22-21-41(53-42)49(45)37-13-5-1-6-14-37;/h1-28,57-58H,29-36H2;1H/q+1;/p-1 |
InChI Key |
ZYVRCAXRVADBSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(OCCOCCO)OCCOCCO)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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